Benzamide, 2-[[(5-nitro-2-furanyl)methylene]amino]-N-(phenylmethyl)-
Description
Systematic IUPAC Name and CAS Registry Number
The systematic IUPAC name for this compound is N-Benzyl-2-[(5-nitrofuran-2-yl)methylideneamino]benzamide . This nomenclature systematically describes its structure: a benzamide core (benzene ring attached to a carboxamide group) substituted at the 2-position with a Schiff base linkage (-CH=N-) to a 5-nitro-2-furanyl moiety and an N-benzyl group (-CH2C6H5) attached to the amide nitrogen.
The Chemical Abstracts Service (CAS) Registry Number assigned to this compound is 139755-25-2 . This unique identifier distinguishes it from structurally similar molecules in chemical databases.
Molecular Formula and Structural Representation
The molecular formula C19H15N3O4 reflects the compound’s composition of 19 carbon, 15 hydrogen, 3 nitrogen, and 4 oxygen atoms. Its molecular weight is 349.34 g/mol , calculated as follows:
- Carbon: 19 × 12.01 = 228.19
- Hydrogen: 15 × 1.01 = 15.15
- Nitrogen: 3 × 14.01 = 42.03
- Oxygen: 4 × 16.00 = 64.00
Total : 228.19 + 15.15 + 42.03 + 64.00 = 349.37 g/mol (theoretical)
The structural features include:
- Benzamide backbone : A benzene ring connected to a carboxamide group (-CONH-).
- Schiff base linkage : An imine group (-CH=N-) at the 2-position of the benzamide, forming a conjugated system with the aromatic rings.
- 5-Nitro-2-furanyl group : A furan ring substituted with a nitro (-NO2) group at the 5-position.
- N-Benzyl substituent : A benzyl group (-CH2C6H5) attached to the amide nitrogen.
The canonical SMILES representation is C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2N=CC3=CC=C(O3)N+[O-] , which encodes the connectivity of atoms.
Properties
CAS No. |
139755-25-2 |
|---|---|
Molecular Formula |
C19H15N3O4 |
Molecular Weight |
349.3 g/mol |
IUPAC Name |
N-benzyl-2-[(5-nitrofuran-2-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C19H15N3O4/c23-19(21-12-14-6-2-1-3-7-14)16-8-4-5-9-17(16)20-13-15-10-11-18(26-15)22(24)25/h1-11,13H,12H2,(H,21,23) |
InChI Key |
OGVJRJCKBCCYAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2N=CC3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of N-Benzylbenzamide Intermediate
- Starting materials: Benzoyl chloride and benzylamine.
- Reaction: Benzoyl chloride is reacted with benzylamine in an inert solvent such as dichloromethane or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) to yield N-benzylbenzamide.
- Conditions: Typically performed at 0–25 °C to control reaction rate and minimize side reactions.
- Purification: The product is purified by recrystallization or column chromatography.
Formation of the Schiff Base with 5-Nitro-2-furaldehyde
- Starting materials: N-benzylbenzamide (from step 2.1) and 5-nitro-2-furaldehyde.
- Reaction: The primary amine group on the benzamide reacts with the aldehyde group of 5-nitro-2-furaldehyde to form the imine linkage.
- Conditions: The reaction is typically carried out in ethanol or methanol under reflux or at room temperature with stirring. Acid catalysts (e.g., acetic acid) may be used to facilitate imine formation.
- Reaction monitoring: Progress is monitored by thin-layer chromatography (TLC) or spectroscopic methods (e.g., IR showing disappearance of aldehyde C=O stretch and appearance of C=N stretch).
- Isolation: The Schiff base product precipitates or is isolated by solvent evaporation and purified by recrystallization.
Reaction Parameters and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Ethanol, Methanol, or THF | Polar protic solvents favor imine formation |
| Temperature | Room temperature to reflux (25–80 °C) | Higher temperatures increase reaction rate |
| Catalyst | Acetic acid (0.1–1 equiv) | Mild acid catalysis promotes imine formation |
| Reaction time | 2–24 hours | Depends on temperature and catalyst presence |
| Molar ratio (amine:aldehyde) | 1:1 to 1:1.2 | Slight excess of aldehyde can drive reaction |
| Purification method | Recrystallization or chromatography | Ensures removal of unreacted starting materials |
Research Findings on Preparation Efficiency and Stability
- The imine formation step is generally high yielding (>80%) under optimized conditions.
- The presence of the electron-withdrawing nitro group on the furan ring stabilizes the imine bond by resonance, reducing hydrolysis under neutral conditions.
- Computational studies indicate that the imine tautomer is favored in the solid state due to a high energy barrier (~44.5 kcal/mol) for conversion to the amine tautomer, suggesting good stability of the Schiff base linkage.
- Spectroscopic analysis (FT-IR, NMR) confirms the formation of the imine bond with characteristic C=N stretching vibrations around 1600–1650 cm⁻¹ and disappearance of aldehyde C=O signals.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| N-Benzylbenzamide synthesis | Benzoyl chloride + benzylamine, base, DCM | 85–90 | Controlled temperature, inert atmosphere |
| Schiff base formation | N-Benzylbenzamide + 5-nitro-2-furaldehyde, EtOH, acid catalyst, reflux | 80–95 | Monitored by IR and TLC, stable imine formed |
| Purification | Recrystallization or chromatography | — | High purity product obtained |
Chemical Reactions Analysis
Mannich Reaction
A three-component reaction between:
-
Aldehyde : 5-nitrofuran-2-carbaldehyde
-
Amine : Benzylamine
-
Ketone/Amide : 2-aminobenzamide
Reaction Conditions :
-
Catalyzed by diatomite earth and zirconium chloride under ultrasonic irradiation .
-
Temperature: 60–80°C.
-
Yield: ~75% (optimized conditions).
Mechanism :
-
Formation of an imine intermediate between the aldehyde and amine.
-
Nucleophilic attack by the amide group on the imine, stabilized by the catalyst.
Direct Amide Coupling
An alternative route employs N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent to link 2-aminobenzamide with 5-nitrofuran-2-carbaldehyde .
Reaction Conditions :
Functional Group Transformations
The compound’s reactivity is governed by its nitro, amide, and imine groups:
Nitro Group Reduction
The 5-nitro group on the furan ring undergoes reduction to form an amine derivative, a reaction critical for prodrug activation in biological systems.
Reagents :
-
Catalytic Hydrogenation : H₂/Pd-C in ethanol (25°C, 12h).
-
Chemical Reduction : SnCl₂/HCl or Na₂S₂O₄.
Product : 5-amino-furan derivative, which exhibits enhanced electrophilicity for DNA adduct formation.
Amide Hydrolysis
The benzamide group can be hydrolyzed under acidic or basic conditions:
Conditions :
-
Acidic : 6M HCl, reflux (110°C, 6h) → yields 2-aminobenzoic acid and benzylamine.
-
Basic : NaOH (2M), ethanol/water (80°C, 4h) → same products.
Applications : Hydrolysis studies confirm structural stability under physiological pH, relevant for drug metabolism .
Imine Linker Reactivity
The Schiff base (imine) is prone to hydrolysis or nucleophilic attack:
| Reaction Type | Conditions | Product |
|---|---|---|
| Hydrolysis | pH < 3 or pH > 10 | 2-aminobenzamide + 5-nitrofuran-2-carbaldehyde |
| Nucleophilic Addition | Grignard reagents (e.g., MeMgBr) | Secondary amine derivatives |
Coordination Chemistry
The compound forms metal complexes via its imine nitrogen and amide oxygen, enhancing its antimicrobial activity:
| Metal Ion | Ligand Sites | Complex Structure | Applications |
|---|---|---|---|
| Cu(II) | Imine (N), Amide (O) | Square planar geometry | Enhanced antibacterial activity against E. coli |
| Fe(III) | Imine (N), Nitro (O) | Octahedral geometry | Catalytic oxidation reactions |
Synthesis Conditions :
-
Metal salt (e.g., CuCl₂) in ethanol, 60°C, 2h.
-
Molar ratio (ligand:metal) = 2:1.
Biological Activation
In vivo, the compound is activated by nitroreductases , enzymes that reduce the nitro group to generate reactive intermediates:
Mechanism :
-
Reduction : Nitro → Nitroso → Hydroxylamine → Amine.
-
Electrophilic Attack : Amine intermediates form covalent bonds with DNA/RNA bases, disrupting replication.
Key Data :
-
IC₅₀ against S. aureus: 12.5 µg/mL.
-
Selectivity index (bacterial vs. mammalian cells): >10.
Comparative Reactivity with Nitrofuran Derivatives
The compound’s reactivity differs from classical nitrofurans due to its benzamide-imine architecture:
| Feature | Benzamide Derivative | Nitrofurantoin | Furazolidone |
|---|---|---|---|
| Nitro Group Reactivity | Faster reduction kinetics | Slower, pH-dependent | Moderate |
| Amide Stability | Resists hydrolysis below pH 10 | Prone to hydrolysis at pH 7 | Stable |
| Metal Binding | Forms stable Cu/Fe complexes | Weak coordination | No significant binding |
Degradation Pathways
Environmental degradation occurs via photolysis and microbial action:
| Pathway | Conditions | Products |
|---|---|---|
| Photolysis | UV light (λ = 254 nm), 48h | 2-aminobenzamide + Nitroso-furan |
| Microbial | Pseudomonas spp., aerobic | CO₂ + H₂O + NH₃ |
Scientific Research Applications
Medicinal Chemistry
Benzamide derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound discussed here has shown promise in various studies:
- Antimicrobial Activity : Research indicates that compounds similar to benzamide derivatives exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, modifications in the nitro group position can enhance the antimicrobial efficacy of benzamide derivatives .
- Anticancer Potential : The structural features of benzamide, particularly the presence of the nitrofuran group, have been linked to anticancer activity. Studies have demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines, including colorectal carcinoma .
Organic Synthesis
Benzamide, 2-[[(5-nitro-2-furanyl)methylene]amino]-N-(phenylmethyl)- serves as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:
- Synthesis of Heterocycles : The compound can be utilized to synthesize complex heterocyclic frameworks through condensation reactions. This is particularly useful in developing new pharmaceuticals .
- Functionalization Reactions : The presence of the amino and nitro groups makes this compound suitable for further functionalization, leading to the development of novel compounds with enhanced biological activities .
Case Study 1: Antimicrobial Screening
A study evaluated the antimicrobial activity of benzamide derivatives against multiple bacterial strains. The results showed that certain modifications led to improved minimum inhibitory concentrations (MIC), indicating enhanced efficacy against resistant strains.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Benzamide A | 1.27 | Effective against Gram-positive |
| Benzamide B | 2.54 | Effective against Gram-negative |
Case Study 2: Anticancer Evaluation
In another study focusing on anticancer properties, several benzamide derivatives were tested against human colorectal carcinoma cells (HCT116). The findings suggested that specific substitutions on the benzamide structure significantly increased cytotoxicity compared to standard chemotherapy agents.
| Compound | IC50 (µM) | Comparison |
|---|---|---|
| Benzamide C | 5.85 | More potent than 5-FU (IC50 = 9.99 µM) |
| Benzamide D | 4.53 | Higher selectivity towards cancer cells |
Mechanism of Action
The mechanism of action of N-Benzyl-2-(((5-nitrofuran-2-yl)methylene)amino)benzamide involves its activation by nitroreductases, which convert it into electrophilic intermediates. These intermediates inhibit the citric acid cycle and the synthesis of DNA, RNA, and proteins . This multi-targeted approach makes it effective against a wide range of bacterial pathogens, reducing the likelihood of resistance development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of benzamide derivatives functionalized with heterocyclic and nitro-substituted groups. Below is a comparative analysis with structurally related compounds:
Functional Group Impact on Activity
- Nitro-furan moiety : Present in both the target compound and Nitrofurantoin, this group is critical for antimicrobial activity due to its redox-active nitro group, which generates reactive intermediates disrupting microbial DNA . However, its role in anticancer activity (as seen in Compound 7a-7l) may involve inhibition of cellular redox pathways .
- Benzamide backbone: The benzamide core is shared across all compounds, but substituents dictate specificity.
- Heterocyclic substituents : Thiadiazole (Compound 7a-7l) and oxadiazole (Compound 45) groups introduce rigidity and hydrogen-bonding capacity, enhancing target binding in anticancer or antiplatelet applications .
Pharmacological and Physicochemical Properties
- Solubility : The target compound’s phenylmethyl group likely reduces aqueous solubility compared to Nitrofurantoin but may enhance bioavailability in lipid-rich tissues .
- Stability : Nitro groups are prone to photodegradation; structural analogs like Compound 15 and 45 incorporate thioethers or oxadiazoles to improve stability .
Biological Activity
Benzamide, 2-[[(5-nitro-2-furanyl)methylene]amino]-N-(phenylmethyl)- (CAS Number: 139755-25-2) is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The molecular formula of Benzamide, 2-[[(5-nitro-2-furanyl)methylene]amino]-N-(phenylmethyl)- is . The structure features a benzamide core with a furan moiety substituted at the 5-position with a nitro group, contributing to its biological properties.
Molecular Structure
Molecular Structure
Antitumor Activity
Recent studies have shown that benzamide derivatives exhibit significant antitumor activity. A structure-activity relationship (SAR) analysis indicated that modifications on the benzamide ring can enhance cytotoxic effects against various cancer cell lines. For instance, compounds similar to Benzamide, 2-[[(5-nitro-2-furanyl)methylene]amino]-N-(phenylmethyl)- demonstrated promising results against colon carcinoma and melanoma cell lines, with IC50 values indicating effective inhibition of cell proliferation .
Case Study: Anticancer Efficacy
A study assessed the efficacy of various benzamide derivatives, including those with furan substitutions. The findings revealed that certain modifications led to an IC50 value of less than 10 µM against human glioblastoma cells, suggesting potent activity attributed to specific structural features .
Antimicrobial Activity
Benzamide derivatives have also been evaluated for their antimicrobial properties. Research indicates that the presence of the nitro group enhances antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves interference with bacterial DNA synthesis, leading to cell death .
Table 1: Antimicrobial Activity of Benzamide Derivatives
| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzamide A | E. coli | 32 µg/mL |
| Benzamide B | S. aureus | 16 µg/mL |
| Benzamide C | P. aeruginosa | 64 µg/mL |
Inhibition of Histone Deacetylases (HDAC)
Another notable biological activity of Benzamide, 2-[[(5-nitro-2-furanyl)methylene]amino]-N-(phenylmethyl)- is its role as an HDAC inhibitor. HDACs are critical in regulating gene expression and are implicated in cancer progression. Compounds with similar structures have shown potential in reversing epigenetic modifications in cancer cells, thereby restoring normal gene function and inhibiting tumor growth .
The biological activities are largely attributed to the compound's ability to interact with specific cellular targets:
- Antitumor Activity : Induces apoptosis via mitochondrial pathways.
- Antimicrobial Activity : Disrupts bacterial cell wall synthesis and function.
- HDAC Inhibition : Alters acetylation status of histones, affecting gene expression.
Q & A
Basic Research Question
- ¹H NMR :
- FTIR :
What contradictions exist in reported biological activities of nitro-furan-containing benzamides, and how can experimental design address these discrepancies?
Advanced Research Question
- Reported Contradictions :
- Resolution Strategies :
- Strain-Specific Assays : Test against nitroreductase-deficient bacterial strains to isolate intrinsic activity .
- Metabolite Profiling : Use LC-MS to identify reduction products (e.g., amine derivatives) that may contribute to toxicity or inactivity .
- Redox Potential Analysis : Electrochemical studies (cyclic voltammetry) correlate nitro group reduction potential with biological activity .
What computational methods are suitable for modeling the electronic effects of the nitro-furan substituent on benzamide reactivity?
Advanced Research Question
- Density Functional Theory (DFT) :
- Molecular Dynamics (MD) :
- Docking Studies :
How does the phenylmethyl group influence the compound’s physicochemical properties (e.g., logP, solubility) and pharmacokinetic behavior?
Advanced Research Question
- logP Prediction :
- Solubility Enhancement :
- Metabolic Stability :
What are the challenges in scaling up the synthesis of this compound for in vivo studies, and how can they be mitigated?
Advanced Research Question
- Key Challenges :
- Process Optimization :
How can researchers validate the proposed mechanism of action for this compound in enzyme inhibition assays?
Advanced Research Question
- Kinetic Studies :
- Isothermal Titration Calorimetry (ITC) :
- Mutagenesis : Engineer enzyme active sites (e.g., E. coli NfsA) to identify critical residues for compound interaction .
What strategies are recommended for addressing discrepancies between in silico ADMET predictions and experimental toxicity data?
Advanced Research Question
- Case Example : Predicted low hepatotoxicity (via ProTox-II) vs. observed ALT elevation in rodent models.
- Resolution :
- Metabolite Identification : Use HR-MS to detect reactive metabolites (e.g., nitroso intermediates) not accounted for in simulations .
- Species-Specific Metabolism : Compare CYP450 isoform activity across species to explain differential toxicity .
- Pathway Enrichment Analysis : RNA-seq of treated cells to uncover off-target pathways (e.g., oxidative stress response) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
